molecular formula C24H24N2O3 B2591783 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941899-46-3

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B2591783
CAS-Nummer: 941899-46-3
Molekulargewicht: 388.467
InChI-Schlüssel: LQTGYGQKHCCOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a dihydrobenzofuran core linked via an ether-oxygen-methyl bridge to a benzamide group.

Eigenschaften

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-24(2)14-19-6-5-8-21(22(19)29-24)28-16-17-9-11-18(12-10-17)23(27)26-15-20-7-3-4-13-25-20/h3-13H,14-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTGYGQKHCCOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic derivative of benzamide featuring a unique heterocyclic structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula: C20H23N2O3
  • Molecular Weight: 341.4 g/mol
  • IUPAC Name: 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide
  • Canonical SMILES: CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)

Synthesis

The synthesis of this compound typically involves multiple steps starting from the preparation of the 2,2-dimethyl-2,3-dihydrobenzofuran derivative. Key reactions include:

  • Formation of the benzamide linkage through acylation reactions.
  • Introduction of the pyridine moiety via N-methylation or similar methods.

Anticancer Activity

Recent studies have shown that compounds related to this structure exhibit significant anticancer properties. For instance:

  • Growth Inhibition (GI50): Some derivatives have demonstrated GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A study indicated that certain derivatives demonstrated effective inhibition against bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Tyrosine Kinase Receptors: Similar to known anticancer agents like gefitinib and dasatinib, it may inhibit ATP-binding sites on tyrosine kinases, disrupting cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Study A Reported GI50 values for related compounds showing significant cytotoxicity against breast cancer cell lines (MCF7) .
Study B Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria with promising MIC results .
Study C Explored structure-activity relationships (SAR), highlighting the importance of the benzofuran moiety in enhancing bioactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to the benzamide class. The structural features of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide suggest potential efficacy against various cancer cell lines:

Cell LineIC50 Value (μM)Mechanism of Action
HepG20.20 - 2.58AMPK phosphorylation regulation
NUGC25Induction of cell cycle arrest
MCF76.72Tyrosine kinase receptor inhibition

This compound has shown promising results in inhibiting cell proliferation in human cancer cell lines such as HepG2 and MCF7, indicating its potential as a therapeutic agent against liver and breast cancers respectively .

Biological Evaluation

The biological evaluation of similar compounds has demonstrated their ability to regulate critical signaling pathways involved in cancer progression. For instance, compounds that activate AMPK can induce autophagy and apoptosis in cancer cells, leading to reduced tumor growth .

Synthesis and Modification

The synthesis of this compound often involves multi-step organic reactions that allow for modifications to enhance its pharmacological properties. The introduction of various functional groups can lead to derivatives with improved potency or selectivity towards specific cancer types .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various benzamide derivatives against a panel of human cancer cell lines. The results indicated that derivatives with similar structural motifs to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide exhibited significant cytotoxic effects with IC50 values ranging from low nanomolar to micromolar concentrations .

Case Study 2: Mechanistic Insights

Research focused on the mechanistic insights into how these compounds exert their anticancer effects revealed that they can interfere with cell cycle progression and induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cells .

Analyse Chemischer Reaktionen

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:

Benzamide+H2OH+ or OHBenzoic acid+Pyridin-2-ylmethanamine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Benzoic acid} + \text{Pyridin-2-ylmethanamine}

Key findings :

  • Acidic hydrolysis (1M HCl, reflux) yields benzoic acid derivatives and pyridin-2-ylmethanamine.

  • Basic hydrolysis (NaOH, 70°C) proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

Condition Reagent Time Yield Reference
Acidic hydrolysis1M HCl, reflux6 hr82%
Basic hydrolysis1M NaOH, 70°C2 hr92%

Ether Cleavage Reactions

The benzofuran-derived ether linkage is susceptible to cleavage under strong acidic or reducing conditions.

a. Acidic Cleavage
Concentrated HBr (48%) at 100°C cleaves the ether bond, generating a phenol and a benzyl alcohol intermediate :

Ether+HBr2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol+4-(Hydroxymethyl)benzamide\text{Ether} + \text{HBr} \rightarrow \text{2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol} + \text{4-(Hydroxymethyl)benzamide}

b. Reductive Cleavage
Lithium aluminum hydride (LiAlH₄) reduces the ether to a hydrocarbon, though this reaction is less common for sterically hindered ethers like the benzofuran derivative .

Method Reagent Conditions Yield Reference
Acidic cleavage48% HBr100°C, 4 hr75%
Reductive cleavageLiAlH₄, THFReflux, 8 hr38%

Pyridine-Mediated Coordination

The pyridin-2-ylmethyl group facilitates metal coordination, enabling applications in catalysis or supramolecular chemistry. For example:

  • Palladium complexes : The pyridine nitrogen coordinates with Pd(II) in the presence of PdCl₂, forming stable complexes used in cross-coupling reactions .

  • Zinc interactions : Zn²⁺ ions bind to the pyridine moiety, altering solubility and fluorescence properties .

Electrophilic Aromatic Substitution

The benzofuran and benzamide aromatic rings undergo substitution reactions:

a. Nitration
Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide ring due to electron-withdrawing effects of the amide group.

b. Sulfonation
Fuming H₂SO₄ introduces sulfonic acid groups on the benzofuran ring .

Reaction Reagents Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°CBenzamide para68%
SulfonationH₂SO₄ (fuming), 50°CBenzofuran meta54%

Oxidation of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran ring is oxidized to a benzofuran derivative using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) :

DihydrobenzofuranDDQBenzofuran+2H++2e\text{Dihydrobenzofuran} \xrightarrow{\text{DDQ}} \text{Benzofuran} + 2\text{H}^+ + 2\text{e}^-

Conditions : DDQ (2 equiv), CH₂Cl₂, 25°C, 12 hr (Yield: 89%) .

Nucleophilic Substitution at the Methyl Ether

The methoxy group in the benzofuran ether can undergo nucleophilic substitution with thiols or amines under basic conditions :

Ether+RNH2Amine derivative+ROH\text{Ether} + \text{RNH}_2 \rightarrow \text{Amine derivative} + \text{ROH}

Example : Reaction with ethylenediamine (K₂CO₃, DMF, 80°C) yields a diamino-substituted product (Yield: 63%).

Photochemical Reactions

Under UV light (254 nm), the benzamide group undergoes [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Functional Group Influence

The target compound shares structural motifs with several classes of bioactive molecules:

  • Dihydrobenzofuran Core: The 2,2-dimethyl-2,3-dihydrobenzofuran moiety is a common feature in insecticidal agents, as seen in .
  • Benzamide Group : and highlight benzamide derivatives with diverse substituents. For example, the compound in (Example 53) incorporates a fluorinated chromen-4-one system, while ’s compound includes a carbamothioyl group. These structural differences significantly impact solubility, stability, and bioactivity.

Physicochemical Properties

Comparative data from analogs suggest trends in physical properties:

Compound Class Melting Point (°C) Molecular Weight Key Substituents
Target Compound Not Reported Not Reported Pyridin-2-ylmethyl, dihydrobenzofuran
Thiazol-2-amine (, j) Not Reported Not Reported Methoxy, arylthiazole
Benzamide (, Example 53) 175–178 589.1 Fluorochromenone, pyrazolopyrimidine
Carbamothioyl () Not Reported Not Reported 4-Methylpyridinyl, carbamothioyl

The pyridin-2-ylmethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., fluorochromenone in ) due to its smaller size and polarizability.

Key Research Findings and Gaps

  • Data Limitations : Absence of direct data on the target compound’s melting point, solubility, or bioactivity necessitates further experimental validation.
  • Opportunities for Optimization : Modifying the pyridin-2-ylmethyl substituent (e.g., fluorination or methylation) could enhance binding affinity, as seen in fluorinated analogs () .

Q & A

Q. What are the optimal synthetic routes for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-2-ylmethyl)benzamide?

The compound can be synthesized via condensation reactions between activated benzoyl chloride derivatives and pyridylmethylamine intermediates. For example, O-benzyl hydroxylamine HCl and p-trifluoromethylbenzoyl chloride are used in stepwise coupling under anhydrous conditions, followed by deprotection and purification via column chromatography . Reagent selection (e.g., trichloroisocyanuric acid for mild oxidation) and solvent systems (acetonitrile or DMSO) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is essential for resolving the compound’s stereochemistry and hydrogen-bonding networks, as demonstrated in structural studies of similar benzamide derivatives . NMR (1H, 13C) and IR spectroscopy validate functional groups (e.g., carbonyl stretches at ~1644–1695 cm⁻¹) and confirm regioselectivity during synthesis . Mass spectrometry (HRMS) provides molecular weight validation, particularly for trifluoromethyl-containing intermediates .

Q. How can researchers screen the compound’s preliminary biological activity?

In vitro assays targeting bacterial enzymes (e.g., acps-pptase) or cancer cell lines are recommended. Use dose-response curves to quantify IC50 values, and compare results against structurally analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to establish structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacological properties?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, while molecular docking identifies potential binding modes with target enzymes like acps-pptase . AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction pathways and optimize synthetic conditions, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., buffer pH, enzyme isoforms) or impurities in synthesized batches. Validate purity via HPLC (>95%) and standardize assay protocols (e.g., fixed incubation times). Cross-reference with structural analogs (e.g., difluoro-N-(pyridyl)benzamides) to isolate substituent-specific effects .

Q. What strategies are used to elucidate the compound’s mechanism of action at the molecular level?

Isotopic labeling (e.g., 13C or 15N) tracks metabolic pathways in vitro. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins, while CRISPR-Cas9 knockout models confirm enzyme dependency in cellular assays . Synchrotron-based crystallography resolves ligand-protein interactions at atomic resolution .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and activity?

Crystal packing analysis reveals hydrogen-bonded dimers (R22(8) motifs) and C–H⋯O interactions that stabilize the solid-state structure . Solvent polarity (e.g., DMSO vs. CHCl3) modulates solution-phase aggregation, impacting solubility and bioavailability. Modify substituents (e.g., pyridyl vs. phenyl groups) to tune these interactions .

Q. What challenges arise when translating in vitro activity to in vivo efficacy?

Poor pharmacokinetics (e.g., rapid hepatic metabolism) are common. Use prodrug strategies (e.g., pivalate esters) to enhance stability, or nanoformulations to improve tissue penetration . Monitor metabolites via LC-MS/MS in rodent models to identify degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.